molecular formula C12H17NO B1270727 (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol CAS No. 303111-43-5

(R)-(1-Benzyl-pyrrolidin-3-yl)-methanol

Cat. No. B1270727
M. Wt: 191.27 g/mol
InChI Key: QPQQBJDSKDWQMJ-GFCCVEGCSA-N
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Description

(R)-(1-Benzyl-pyrrolidin-3-yl)-methanol, also known as (R)-1-benzylpyrrolidin-3-ol, is a chiral alcohol that has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry and synthetic organic chemistry. This compound has been found to be a useful intermediate in the synthesis of various pharmaceuticals, and its ability to serve as a building block for a wide range of compounds has made it an attractive target for further research.

Scientific Research Applications

  • Corrosion Inhibition : The derivative (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, related to (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol, has been investigated for its role as a corrosion inhibitor for mild steel in acidic environments. Studies demonstrate that such compounds can effectively inhibit corrosion through adsorption on metal surfaces (Ma, Qi, He, Tang, & Lu, 2017).

  • Crystallography and Structure Analysis : Research involving compounds similar to (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol, like rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate, contributes to crystallography and structure analysis. These studies help establish the absolute configuration of complex molecular structures, which is vital for understanding chemical properties and reactions (Zhu, Plewe, Rheingold, Moore, & Yanovsky, 2009).

  • Synthetic Chemistry : This chemical also plays a role in synthetic chemistry. For instance, derivatives like (R)-phenanthren-9-yl-[(S)-pyrrolidin-2-yl] methanol are synthesized for potential use as ligands in metal-catalyzed reactions and organocatalysts, demonstrating the broad utility of these compounds in synthetic applications (Russo, Fuoco, & Lattanzi, 2013).

  • Materials Chemistry : In materials chemistry, related compounds are utilized in the synthesis of polyheterocyclic systems, which can have applications in various fields including materials science and pharmaceuticals (Cao, Yang, Sun, Huang, & Yan, 2019).

  • Solubility and Thermodynamics : Understanding the solubility and thermodynamic properties of related pyrrolidine compounds in various solvents is crucial for their application in chemical synthesis and pharmaceutical formulation (Duan, Wang, Li, Chen, & Sun, 2015).

  • Pharmaceutical Formulation : Research into the solubility and formulation of compounds like ((R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone helps in developing effective pharmaceutical formulations, especially for poorly water-soluble compounds (Burton, Ying, Gandhi, West, Huang, Zhou, Shah, Chen, & Shen, 2012).

  • Catalysis : In catalysis, derivatives of (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol are used to synthesize other compounds, demonstrating the role of these chemicals as intermediates in various synthetic pathways (Coşkun & Erden, 2011).

properties

IUPAC Name

[(3R)-1-benzylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQQBJDSKDWQMJ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363857
Record name (R)-1-Benzyl-beta-prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(1-Benzyl-pyrrolidin-3-yl)-methanol

CAS RN

303111-43-5
Record name (R)-1-Benzyl-beta-prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 303111-43-5
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Synthesis routes and methods I

Procedure details

First, N-benzyl-pyrrolidine-3-methanol was prepared as follows. Methyl N-benzyl-5-oxo-pyrrolidine-3-carboxylate (11.66 g, 50 mmol) was dissolved in diethyl ether and cooled to 0° C. This solution was added to a 0° C. suspension of lithium aluminum hydride in diethyl ether under nitrogen atmosphere. After addition, the mixture was refluxed for 1 hr. and then cooled with an ice bath. To quench the reaction, sodium sulfate decahydrate was added and the mixture was stirred for 1 hr. After filtration, the filtrate was collected, and concentrated to dryness to give N-Benzyl-pyrrolidine-3-methanol. ESMS (C12H17NO): calcd. 191.13; obsd. 192–2 [M+H]+. Retention time (anal. HPLC: 10–70% MeCN/H2O over 5 min)=0.95 min.
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11.66 g
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Synthesis routes and methods II

Procedure details

To a cold (0° C.) suspension of lithium aluminum hydride (2.44 g, 64 mmol) in THF (40 mL) was added methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate (5.00 g, 21 mmol). The reaction mixture was stirred at room temperature for 5 hrs. To the reaction mixture were added water (2.5 mL), 15% aqueous sodium hydroxide solution (2.5 mL), and water (7.5 mL), successively. The mixture was filtered through Celite®. The filtrate was concentrated under reduced pressure to give (1-benzyl-3-pyrrolidinyl)methanol. (4.16 g, yield; quant.)
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2.44 g
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40 mL
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5 g
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2.5 mL
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2.5 mL
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7.5 mL
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Synthesis routes and methods III

Procedure details

A suspension of lithium aluminum hydride (7.50 g) in 150 ml THF was cooled to -5° C. A solution of methyl 1-benzyl-5-oxo-3-pyrrolidine carboxylate (0.064 moles, 15.0 g) in THF was added dropwise. The mixture was heated to 40° C. for 16 hours. Water (25 ml) was added. The mixture was filtered and extracted with ether. The organic phase was washed with water, dried over sodium sulfate and concentrated to yield 11.65 g of N-benzyl-3-hydroxymethylpyrrolidine. (MS) The alcohol (0.06 moles, 11.5 g) in 75 ml 2N sulfuric acid was added dropwise to a stirred solution of chromium dioxide (0.15 moles, 15.0 g) in 100 ml 2N sulfuric acid. The solution was stirred at room temperature for 16 hours. The solution was treated with barium hydroxide hydrate (0.317 mmoles, 100 g) in 250 ml hot water. The solid was filtered and washed with water. The aqueous solution was extracted with ether. Carbon dioxide was bubbled through the solution until the pH was 7.0. The solution was filtered and concentrated to yield 4.5 g of N-benzyl-3-pyrrolidinecarboxylic acid. (MS) The oil was dissolved in 50 ml methanol. Dry HCl gas was bubbled through the solution. The solution was heated to near reflux for 4 hours and concentrated. The residue was neutralized with aqueous sodium bicarbonate. The product was extracted with ether, dried and concentrated to yield 3.0 g of methyl N-benzyl-3-pyrrolidinecarboxylate.
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7.5 g
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150 mL
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15 g
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25 mL
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